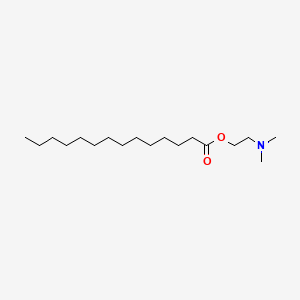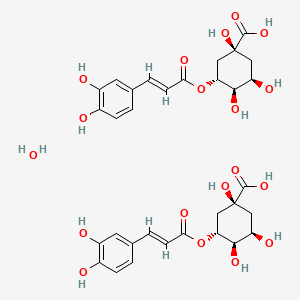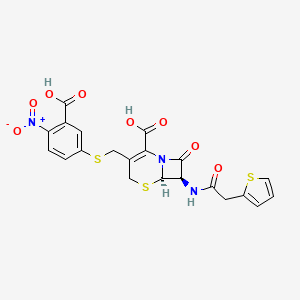
1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, also known as pyrazolyl pyrimidine acid (PPA), is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless, crystalline solid that is soluble in organic solvents and is a versatile building block for organic synthesis. Due to its low toxicity and easy availability, PPA has become a popular reagent for various scientific applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : Zhidkov et al. (2017) synthesized new pyrazolo[3,4-d]pyrimidin-4-ones through a series of transformations, highlighting the chemical versatility of pyrazole-carboxylic acids in organic synthesis (Zhidkov et al., 2017).
- Ultrasound-Promoted Synthesis of Pyrimidine Derivatives : Kuhn et al. (2015) demonstrated an ultrasound-promoted synthesis of novel 2-(pyrazol-1-yl)pyrimidine derivatives, showcasing an efficient method for the synthesis of these compounds (Kuhn et al., 2015).
- Domino Reaction with Heterocyclic CH Acids : Erkin and Ramsh (2014) explored a domino reaction involving 1-(pyrimidin-4-yl)pyrazole, which resulted in the formation of substituted pyrazole and aniline, indicating the reactivity of such compounds in complex chemical reactions (Erkin & Ramsh, 2014).
Biological Applications
- Antitubercular and Molecular Docking Studies : Vavaiya et al. (2022) developed ethyl-1-(pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylates and conducted in silico and in vitro studies to identify active agents against tuberculosis, highlighting the potential medicinal applications of these compounds (Vavaiya et al., 2022).
- Antimicrobial and Anticancer Activity : Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated their antimicrobial and anticancer activities, demonstrating the therapeutic potential of such compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Safety and Hazards
The safety data sheet for a similar compound, “1-Pyrimidin-2-yl-piperidine-4-carboxylic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
Orientations Futures
The future directions for “1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid” and similar compounds involve further exploration of their biological activities and therapeutic potential. For instance, pyrrolopyrazine derivatives have shown promise in the treatment of diabetes . Additionally, pyrimidine derivatives have been used in the development of antitubercular agents .
Propriétés
IUPAC Name |
1-pyrimidin-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-7(14)6-4-11-12(5-6)8-9-2-1-3-10-8/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLDZENGFJONBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656126 | |
| Record name | 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014632-18-8 | |
| Record name | 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


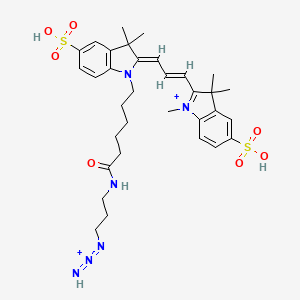
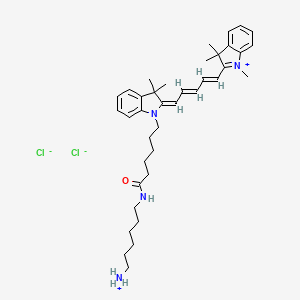




![[9-(2-carboxyphenyl)-6-(9H-fluoren-9-ylmethoxycarbonylamino)xanthen-3-ylidene]azanium;chloride](/img/structure/B3026484.png)
